PI3Kδ Inhibitory Potency vs. FDA-Approved PI3Kδ Inhibitors
4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid inhibits PI3Kδ-mediated AKT phosphorylation with an IC50 of 102 nM in Ri-1 cells after 30 minutes, as measured by electrochemiluminescence [1]. While this is less potent than the FDA-approved PI3Kδ inhibitors Idelalisib (IC50 = 2.5 nM ) and Umbralisib (IC50 = 22.2 nM [2]), the compound's simpler, non-purine-based scaffold presents a distinct chemical starting point for SAR exploration or for applications where high potency is not the primary goal.
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation (S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Idelalisib (IC50 = 2.5 nM); Umbralisib (IC50 = 22.2 nM) |
| Quantified Difference | 102 nM vs. 2.5 nM (Idelalisib); 102 nM vs. 22.2 nM (Umbralisib) |
| Conditions | Human Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
This data confirms the compound's ability to engage PI3Kδ, providing a validated and affordable chemical tool for preliminary mechanistic studies or for use as a control in orthogonal assays where a less potent inhibitor is required.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity Data: PI3Kδ IC50=102 nM. View Source
- [2] Adooq. Umbralisib (TGR-1202) PI3Kδ inhibitor. IC50 = 22.2 nM. View Source
